molecular formula C10H16N2O2S B8538077 N-(2-(2-(methylamino)ethyl)phenyl)methanesulfonamide

N-(2-(2-(methylamino)ethyl)phenyl)methanesulfonamide

Cat. No. B8538077
M. Wt: 228.31 g/mol
InChI Key: IJELUJLKMVZBTA-UHFFFAOYSA-N
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Description

N-(2-(2-(methylamino)ethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C10H16N2O2S and its molecular weight is 228.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

N-[2-[2-(methylamino)ethyl]phenyl]methanesulfonamide

InChI

InChI=1S/C10H16N2O2S/c1-11-8-7-9-5-3-4-6-10(9)12-15(2,13)14/h3-6,11-12H,7-8H2,1-2H3

InChI Key

IJELUJLKMVZBTA-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC=CC=C1NS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

At 0° C., trifluoroacetic acid (6 ml) was added to a solution of N-(2-(2-(methylsulfonylamino)phenyl)ethyl)-N-methylcarbamic acid tert-butyl ester (870 mg, 2.6 mmol) in dichloromethane (6 ml). The reaction mixture was stirred for 50 min. Dichloromethane (24 ml) was added. A saturated aqueous solution of sodium hydrogen carbonate (34 ml) was added. Solid sodium hydrogen carbonate was added, until pH 7 was obtained. The phases were separated. The aqueous phase was extracted with dichloromethane (3×50 ml). The combined organic layers were dried over magnesium sulfate. The solvent was removed in vacuo. The crude product was purified by flash crhomatography on silica (60 g), using dichloromethane/methanol/25% aqueous ammonia (100:10:1) as eluent to give 308 mg of N-(2-(2-(methylamino)ethyl)phenyl)methanesulfonamide.
Quantity
6 mL
Type
reactant
Reaction Step One
Name
N-(2-(2-(methylsulfonylamino)phenyl)ethyl)-N-methylcarbamic acid tert-butyl ester
Quantity
870 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
24 mL
Type
solvent
Reaction Step Four

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